molecular formula C10H8N2S B12544286 2-[2-(Thiophen-2-yl)ethenyl]pyrazine CAS No. 155555-24-1

2-[2-(Thiophen-2-yl)ethenyl]pyrazine

Cat. No.: B12544286
CAS No.: 155555-24-1
M. Wt: 188.25 g/mol
InChI Key: JEAICUWHEYQSMB-UHFFFAOYSA-N
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Description

2-[2-(Thiophen-2-yl)ethenyl]pyrazine is a conjugated organic compound featuring a pyrazine ring linked to a thiophene moiety via an ethenyl bridge. This molecular architecture places it within a class of structures of significant interest in advanced materials research, particularly in the development of organic electronics and photoactive systems. The core research value of this compound stems from the electronic properties of its constituent parts. Thiophene-based oligomers and polymers are renowned for their outstanding electronic properties and superior processability, making them foundational components in conductive polymers . The pyrazine ring, a nitrogen-containing heterocycle, can act as an electron-deficient unit, and when combined with electron-rich units like thiophene, can form donor-acceptor systems with tailored electronic band gaps. This principle is exploited in the synthesis of complex macrocycles such as azaphthalocyanines (AzaPcs), where pyrazine-dicarbonitrile precursors with thiophene substituents are used to fine-tune the optical properties and red-shift the absorption Q-bands of the resulting material . While a specific mechanism of action for this precise molecule is not detailed in the literature, compounds with analogous structures have demonstrated substantial promise as precursors for functional materials. Thiophene-based trimers and derivatives are actively investigated for applications in biosensing, organic light-emitting diodes (OLEDs), organic transistors, and as photosensitizers in photodynamic therapy (PDT) . The thiophene unit, in particular, has been identified as a highly promising heteroaromatic substituent in the design of AzaPc photosensitizers, often leading to higher intensity absorption and improved singlet oxygen quantum yields compared to other heterocyclic substitutions . Researchers value this compound and its derivatives for the vast richness of synthetic approaches available for easy customization, allowing for the fine-tuning of chemical, physical, and optical properties for specific applications . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

155555-24-1

Molecular Formula

C10H8N2S

Molecular Weight

188.25 g/mol

IUPAC Name

2-(2-thiophen-2-ylethenyl)pyrazine

InChI

InChI=1S/C10H8N2S/c1-2-10(13-7-1)4-3-9-8-11-5-6-12-9/h1-8H

InChI Key

JEAICUWHEYQSMB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C=CC2=NC=CN=C2

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki reaction is widely employed for constructing biaryl systems. For 2-[2-(Thiophen-2-yl)ethenyl]pyrazine, 3-bromopyrazine and 2-thienylethenylboronic acid are coupled using Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts.

  • Conditions :
    • Solvent: THF or DMF
    • Base: K₂CO₃ or Na₂CO₃
    • Temperature: 80–100°C
    • Yield: 60–75%
  • Mechanism : Oxidative addition of 3-bromopyrazine to Pd(0) forms a Pd(II) intermediate, followed by transmetallation with the boronic acid and reductive elimination to yield the product.

Stille Coupling

Stille coupling between 3-trimethylstannylpyrazine and 2-bromothiophene offers superior regiocontrol.

  • Conditions :
    • Catalyst: Pd(PPh₃)₄
    • Solvent: DMF or toluene
    • Additive: LiCl (prevents homocoupling)
    • Yield: 70–85%
  • Limitation : Toxicity of organotin reagents necessitates careful handling.

Wittig and Related Olefination Strategies

Wittig Reaction

The Wittig reaction constructs the ethenyl bridge between pyrazine and thiophene.

  • Substrates :
    • Pyrazine-2-carbaldehyde
    • 2-Thiophenemethyltriphenylphosphonium bromide
  • Conditions :
    • Base: NaH or KOtBu
    • Solvent: THF, 0°C to reflux
    • Yield: 65–80%
  • Key Step : Formation of the ylide from the phosphonium salt, followed by nucleophilic attack on the aldehyde.

Horner-Wadsworth-Emmons Reaction

This modified Wittig method uses phosphonate esters for improved stereoselectivity.

  • Substrates :
    • Diethyl (2-thiophenemethyl)phosphonate
    • Pyrazine-2-carbaldehyde
  • Conditions :
    • Base: LiHMDS
    • Solvent: DCM, –78°C to RT
    • Yield: 75–90% (E:Z > 9:1)

Cyclocondensation Approaches

Thiophene-Pyrazine Annulation

A two-step annulation strategy involves:

  • Synthesis of 3-chloropyrazinyl ketone : Reacting 2-chloropyrazine with thiophene-2-acetyl chloride.
  • Cyclodehydration : Using NaSH·nH₂O in DMF to form the ethenyl bridge.
  • Yield : 50–60%
  • Advantage : Avoids transition-metal catalysts.

Microwave-Assisted Cyclization

Microwave irradiation accelerates cyclocondensation between 2-hydrazinopyrazine and thiophene-2-carbaldehyde .

  • Conditions :
    • Solvent: Ethanol
    • Temperature: 120°C, 30 min
    • Yield: 70–78%

Comparative Analysis of Methods

Method Catalyst Yield (%) Stereoselectivity Scalability
Suzuki Coupling Pd(PPh₃)₄ 60–75 Moderate High
Stille Coupling PdCl₂(dppf) 70–85 High Moderate
Wittig Reaction None 65–80 Low (E/Z mix) High
Horner-Emmons LiHMDS 75–90 High (E-select.) Moderate
Cyclocondensation NaSH 50–60 N/A Low

Mechanistic Insights and Challenges

  • Regioselectivity : Palladium-catalyzed methods favor coupling at the pyrazine C3 position due to electron-withdrawing effects of adjacent nitrogen atoms.
  • Side Reactions : Homocoupling of boronic acids or stannanes can occur; additives like LiCl suppress this.
  • Stereochemical Control : The Horner-Emmons reaction outperforms classical Wittig in E-selectivity due to stabilized transition states.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Thiophen-2-yl)ethenyl]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethenyl linkage to an ethyl linkage.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Ethyl-substituted pyrazine derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-[2-(Thiophen-2-yl)ethenyl]pyrazine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.

Mechanism of Action

The mechanism of action of 2-[2-(Thiophen-2-yl)ethenyl]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes, disrupting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethenyl-Linked Pyrazine Derivatives

E,E-2,5-Bis[2-(3-pyridyl)ethenyl]pyrazine (BPEP)
  • Structure : Contains two pyridyl-ethenyl groups attached to pyrazine at positions 2 and 3.
  • Properties : Exhibits strong fluorescence with a quantum yield of 0.42 and a Stokes shift of 108 nm, attributed to extended π-conjugation. DFT studies confirm intramolecular charge transfer between pyridyl and pyrazine units .
Alkyl 2-[2-Cyano-2-(2-pyridinyl)ethenyl]amino Propanoates
  • Structure: Pyrazine derivatives with cyano and pyridinyl substituents.
  • Reactivity : Undergo thermal cyclization to form pyrrolo[3,2-d]pyrimidines, demonstrating utility in synthesizing fused heterocycles .
  • Comparison : The thiophene-ethenyl group in 2-[2-(Thiophen-2-yl)ethenyl]pyrazine may offer distinct reactivity in cyclization or polymerization due to sulfur’s nucleophilicity.

Thiophene-Containing Heterocycles

Thiazolyl Pyridines with Thiophene Moieties
  • Structure : Thiophene-carbonyl groups integrated into thiazolyl pyridines (e.g., compound 8a-f in ).
  • Applications : Serve as intermediates for antimicrobial and anticancer agents.
  • Comparison : The thiophene-ethenyl linkage in this compound may enhance planar rigidity compared to carbonyl-linked analogs, influencing binding to biological targets .
Benzothiophene Acrylonitrile Derivatives
  • Structure : Benzothiophene cores with acrylonitrile substituents (e.g., compounds 31–33 in ).
  • Activity : Exhibit potent anticancer effects (GI₅₀ < 10–100 nM) and overcome P-glycoprotein-mediated drug resistance .
  • Comparison : While lacking acrylonitrile groups, this compound’s conjugated system could similarly modulate apoptosis pathways or efflux pump interactions.

Pyrazine Derivatives with Bioactive Substituents

Ethyl-Methylpyrazines (e.g., 2-Ethyl-3-methylpyrazine)
  • Structure : Simple alkyl-substituted pyrazines.
  • Applications : Widely used as flavor additives (e.g., nutty, roasted aromas) .
  • Comparison : The thiophene-ethenyl group in this compound introduces complexity absent in alkylpyrazines, likely shifting applications from flavors to electronic materials or pharmaceuticals.
2-(3-Chloro-1-benzo[b]thiophen-2-yl)-1,3,4-oxadiazoles
  • Structure : Benzo[b]thiophene coupled with oxadiazole rings.
  • Activity : Antimicrobial agents with MIC values < 10 µg/mL against Staphylococcus aureus .
  • Comparison : The pyrazine-thiophene hybrid may offer improved solubility over oxadiazoles, balancing hydrophobicity for drug delivery.

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Applications Notable Properties
This compound Pyrazine + thiophene Ethenyl bridge Materials science, drug discovery Conjugation, sulfur effects
BPEP Pyrazine + pyridyl-ethenyl Dual pyridyl groups Fluorescence studies High quantum yield (0.42)
2-Ethyl-3-methylpyrazine Alkylpyrazine Ethyl, methyl Flavor additive Nutty aroma
Benzothiophene acrylonitriles Benzothiophene + acrylonitrile Methoxy groups Anticancer agents GI₅₀ < 10–100 nM

Key Research Findings

  • Fluorescence Properties : BPEP’s strong fluorescence suggests that this compound could be optimized for optoelectronic applications by modifying substituents .
  • Anticancer Potential: Structural analogs like benzothiophene acrylonitriles highlight the importance of planar, conjugated systems in overcoming drug resistance .
  • Synthetic Flexibility : Thermal and amine-mediated cyclizations (e.g., –10) demonstrate pathways to diversify pyrazine-based scaffolds.

Biological Activity

2-[2-(Thiophen-2-yl)ethenyl]pyrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H8N2SC_{10}H_8N_2S, which features a pyrazine ring with a thiophene substituent. The unique structural characteristics contribute to its electronic properties and biological activities.

The compound exhibits its biological effects primarily through interactions with specific molecular targets:

  • Enzyme Inhibition : this compound can inhibit enzymes involved in cancer cell proliferation, potentially leading to reduced tumor growth. This inhibition may also extend to microbial enzymes, disrupting their metabolic functions.
  • Receptor Modulation : By binding to various receptors, the compound can modulate signaling pathways that affect cell survival and proliferation.

Anticancer Properties

Recent studies have shown that this compound exhibits antiproliferative effects against several cancer cell lines. For instance, it has been evaluated against breast (MCF-7), prostate (PC-3), and liver (HepG2) cancer cells. The compound demonstrated significant growth inhibition, suggesting its potential as a lead compound for cancer therapy .

Antimicrobial Activity

The compound also displays antimicrobial properties, particularly against pathogenic bacteria. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential biomolecule synthesis. This activity positions it as a candidate for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameBiological ActivityUnique Features
2,6-Di(thiophen-2-yl)-1,5-dihydrodipyrrolopyrazineUsed in optoelectronic applicationsDonor-acceptor properties
2-[2-(Thiophen-3-yl)ethenyl]pyrazineSimilar anticancer propertiesDifferent substitution pattern affecting activity

The specific substitution pattern of this compound enhances its electronic and steric properties, making it valuable in both medicinal chemistry and materials science.

Case Studies and Research Findings

  • Antiproliferative Activity : In vitro studies indicated that the compound significantly inhibited the growth of MCF-7 cells with an IC50 value comparable to established chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Molecular docking studies revealed that the compound fits well into the active sites of key enzymes involved in cancer metabolism, further supporting its potential as an anticancer agent.
  • Antimicrobial Efficacy : Laboratory tests confirmed that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial activity.

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